molecular formula C8H17NO B13259342 3-[(1-Cyclopropylethyl)amino]propan-1-ol

3-[(1-Cyclopropylethyl)amino]propan-1-ol

Cat. No.: B13259342
M. Wt: 143.23 g/mol
InChI Key: HHKWXDNMUYCEQW-UHFFFAOYSA-N
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Description

3-[(1-Cyclopropylethyl)amino]propan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopropylethyl)amino]propan-1-ol typically involves the reaction of 1-cyclopropylethylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-cyclopropylethylamine attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-ol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopropylethyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-[(1-Cyclopropylethyl)amino]propanal.

    Reduction: The compound can be reduced to form 3-[(1-Cyclopropylethyl)amino]propan-1-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-[(1-Cyclopropylethyl)amino]propanal.

    Reduction: 3-[(1-Cyclopropylethyl)amino]propan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(1-Cyclopropylethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopropylethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A compound with a similar structure but without the cyclopropylethyl group.

    3-(Cyclopropylamino)propan-1-ol: A compound with a cyclopropyl group attached directly to the amino group.

Uniqueness

3-[(1-Cyclopropylethyl)amino]propan-1-ol is unique due to the presence of the cyclopropylethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(1-cyclopropylethylamino)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-7(8-3-4-8)9-5-2-6-10/h7-10H,2-6H2,1H3

InChI Key

HHKWXDNMUYCEQW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCCCO

Origin of Product

United States

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